10',11'-Epoxyoligosporon
Description
10',11'-Epoxyoligosporon is a secondary metabolite isolated from the nematophagous fungus Arthrobotrys oligospora. First identified in the 1990s from an Australian strain, it belongs to the oligosporon group of antibiotics characterized by a farnesylated chain linked to an epoxy cyclohexen ring . This structural motif is critical for its biological activities, which span antibacterial, antifungal, and nematocidal properties . The compound exists as a colorless oil and was isolated alongside derivatives such as 4',5'-dihydrooligosporon, hydroxyoligosporon, oligosporon, and oligosporol B .
Properties
Molecular Formula |
C24H32O7 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
[(1R,5S,6R)-6-[(2E,4E,6E)-9-(3,3-dimethyloxiran-2-yl)-1-hydroxy-3,7-dimethylnona-2,4,6-trienyl]-5-hydroxy-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]methyl acetate |
InChI |
InChI=1S/C24H32O7/c1-14(9-10-20-23(4,5)30-20)7-6-8-15(2)11-18(26)24-19(27)12-17(13-29-16(3)25)21(28)22(24)31-24/h6-8,11-12,18-20,22,26-27H,9-10,13H2,1-5H3/b8-6+,14-7+,15-11+/t18?,19-,20?,22-,24+/m0/s1 |
InChI Key |
VPTYXVWXRRWDJT-GIZZOMQKSA-N |
Isomeric SMILES |
C/C(=C\C=C\C(=C\C([C@@]12[C@H](C=C(C(=O)[C@@H]1O2)COC(=O)C)O)O)\C)/CCC3C(O3)(C)C |
Canonical SMILES |
CC(=CC=CC(=CC(C12C(C=C(C(=O)C1O2)COC(=O)C)O)O)C)CCC3C(O3)(C)C |
Synonyms |
10',11'-epoxyoligosporon |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- This compound: Despite its structural prominence, specific assays in A.
- 4',5'-Dihydrooligosporon : Exhibited weak nematicidal activity, highlighting the importance of ring saturation for targeting parasitic nematodes .
- Oligosporol B : Demonstrated broader antimicrobial efficacy, possibly due to uncharacterized side-chain modifications .
Research Implications and Pharmacological Potential
The divergence in bioactivity among oligosporon derivatives underscores the structure-activity relationship (SAR) within this class. The epoxy group in this compound may contribute to stability or off-target interactions, whereas saturation (as in dihydrooligosporon) enhances nematicidal potency. Notably, the lack of activity in this compound in specific assays contrasts with its general classification as bioactive , suggesting strain-specific production or synergistic roles in fungal defense.
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